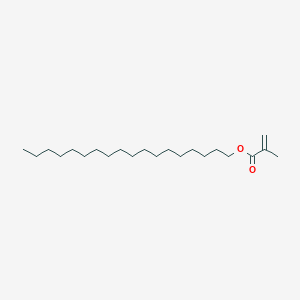

Octadecyl methacrylate

Descripción

Propiedades

IUPAC Name |

octadecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZGPNHSPWNGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-21-8 | |

| Record name | Poly(octadecyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027975 | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32360-05-7 | |

| Record name | Stearyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Octadecyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl methacrylate (ODMA), also known as stearyl methacrylate, is a long-chain alkyl methacrylate ester that serves as a critical monomer in the synthesis of a variety of functional polymers. Its unique combination of a hydrophobic octadecyl chain and a polymerizable methacrylate group makes it a valuable component in the design of materials with tailored properties for a range of applications, most notably in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the chemical and physical properties of ODMA, detailed experimental protocols for its characterization, and an exploration of its applications in drug delivery systems.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature with a musty odor.[1] It is characterized by a long C18 alkyl chain which imparts significant hydrophobicity to the molecule and the polymers derived from it. A summary of its key chemical and physical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | Octadecyl 2-methylprop-2-enoate | [2] |

| Synonyms | Stearyl methacrylate, n-Octadecyl methacrylate | [3] |

| CAS Number | 32360-05-7 | [1][2] |

| Molecular Formula | C22H42O2 | [1][2][4][5][6] |

| Molecular Weight | 338.57 g/mol | [1][3][4][6] |

| Appearance | White waxy solid with a musty odor | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 18-20 °C (lit.) | [7] |

| 20 °C | [8] | |

| Boiling Point | 414 °C at 760 mmHg | [1] |

| 195 °C at 6 mmHg (lit.) | [7][8] | |

| Density | 0.86 g/cm³ at 25 °C | [1] |

| 0.864 g/mL at 25 °C (lit.) | [7] | |

| Refractive Index (n20/D) | 1.451 (lit.) | [7] |

| 1.452 | [9] | |

| Vapor Pressure | 4.5 x 10⁻⁷ mmHg at 25 °C | [1] |

| Flash Point | >230 °F | [7] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [1][7] |

| Octanol/Water Partition Coefficient (logP) | 10.38 | [1] |

| Heat of Vaporization | 66.7 kJ/mol | [1] |

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate determination of the chemical and physical properties of this compound. Below are protocols for key experiments.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of methacrylic acid with octadecanol.

Materials:

-

Octadecanol

-

Methacrylic acid

-

Sulfuric acid (catalyst)

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

Methanol (for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine octadecanol and methacrylic acid in a 1:2 molar ratio.

-

Add a catalytic amount of sulfuric acid (e.g., 0.5 mol% relative to octadecanol) and a small amount of hydroquinone (e.g., 0.1 wt% relative to methacrylic acid) to inhibit premature polymerization.

-

Add toluene as a solvent to facilitate the reaction and azeotropically remove the water formed during esterification.

-

Heat the reaction mixture to reflux (typically around 110-120 °C) with constant stirring.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected in a Dean-Stark trap.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene and any unreacted methacrylic acid under reduced pressure using a rotary evaporator.

-

Purify the crude product by washing with a dilute aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by washing with brine.

-

Further purify the product by recrystallization from a suitable solvent such as methanol to obtain pure this compound.

-

Dry the purified product under vacuum.

Polymerization of this compound

Poly(this compound) (PODMA) can be synthesized via free radical polymerization.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Dissolve the this compound monomer in toluene in a reaction flask equipped with a nitrogen inlet and a magnetic stirrer.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit free radical polymerization.

-

Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer), to the reaction mixture.

-

Heat the reaction mixture to a temperature suitable for the decomposition of AIBN (typically 60-80 °C) while stirring under a nitrogen atmosphere.

-

Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours) to achieve the desired molecular weight and conversion.

-

Terminate the polymerization by cooling the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.

Determination of Physical Properties

Standardized test methods, such as those from ASTM International, should be employed for the reliable determination of physical properties.

-

Melting Point: The melting point can be determined using Differential Scanning Calorimetry (DSC) following a procedure similar to ASTM D3418. A small, weighed sample is heated at a controlled rate, and the melting endotherm is recorded.

-

Density: The density of solid this compound can be measured using the displacement method as described in ASTM D792. This involves weighing the sample in air and then in a liquid of known density.

-

Viscosity: For molten this compound or its solutions, viscosity can be measured using a rotational viscometer following procedures outlined in standards like ASTM D445.

-

Refractive Index: The refractive index can be measured using an Abbe refractometer. A small amount of the molten sample is placed on the prism of the refractometer, and the refractive index is read at a specific temperature and wavelength (typically 20 °C and 589 nm).

Applications in Drug Development

The hydrophobic nature and biocompatibility of polymers derived from this compound make them highly suitable for various applications in drug development, particularly in the formulation of controlled-release drug delivery systems.

Nanoparticles for Drug Delivery

Poly(this compound) and its copolymers can be formulated into nanoparticles that serve as carriers for hydrophobic drugs. The long octadecyl side chains form a hydrophobic core within the nanoparticle, which can effectively encapsulate poorly water-soluble drug molecules. This encapsulation protects the drug from degradation in the biological environment and can improve its pharmacokinetic profile.

The general workflow for preparing drug-loaded nanoparticles using ODMA-based polymers involves techniques like nanoprecipitation or emulsion polymerization.

Biocompatibility and Cytotoxicity

For any material intended for biomedical applications, a thorough evaluation of its biocompatibility is essential. Polymers based on methacrylates are generally considered to have good biocompatibility. However, the presence of residual monomers can lead to cytotoxicity. Therefore, it is crucial to ensure high purity of the polymer and to conduct comprehensive biocompatibility testing according to standards such as ISO 10993. Studies have shown that methacrylate-based resins can exhibit some level of cytotoxicity, which is often related to the leaching of unreacted monomers. The long alkyl chain of ODMA may also influence the interaction of the polymer with cell membranes.

Role in Controlled Release Formulations

The hydrophobic matrix of PODMA-based nanoparticles governs the release of the encapsulated drug. Drug release typically occurs through diffusion from the polymer matrix. The rate of release can be tailored by modifying the polymer composition, for example, by copolymerizing ODMA with more hydrophilic monomers. This allows for the development of formulations with specific release profiles, such as sustained release over an extended period.

Signaling Pathways and Mechanism of Action

A key consideration for drug development professionals is the interaction of delivery vehicles with cellular signaling pathways. Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound or its homopolymer, poly(this compound), directly interacts with and modulates specific intracellular signaling pathways.

The primary mechanism of action for ODMA-based polymers in drug delivery is physical rather than pharmacological. These polymers act as inert carriers that encapsulate a therapeutic agent and release it in a controlled manner. The biological effect is therefore primarily determined by the released drug, not the polymer carrier itself. The biocompatibility and inert nature of the polymer are paramount to ensure that it does not elicit an unintended biological response.

The relationship between the properties of ODMA and its function in drug delivery can be visualized as a logical progression:

Conclusion

This compound is a versatile monomer with well-defined chemical and physical properties that make it highly valuable for the development of advanced materials, particularly in the field of drug delivery. Its long hydrophobic chain allows for the creation of polymers that can effectively encapsulate and control the release of poorly water-soluble drugs. While it does not appear to have direct interactions with cellular signaling pathways, its role as a biocompatible and tailorable component of drug delivery systems is of significant interest to researchers and professionals in pharmaceutical sciences. A thorough understanding of its properties and the methodologies for its characterization is essential for the rational design of novel and effective therapeutic formulations.

References

- 1. mdpi.com [mdpi.com]

- 2. OPG [opg.optica.org]

- 3. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. file.yizimg.com [file.yizimg.com]

- 6. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradable Poly(Methyl Methacrylate)-co-Methacrylic Acid Nanoparticles for Controlled Delivery of Growth Factors for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Octadecyl Methacrylate for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octadecyl methacrylate (OMA), a long-chain alkyl methacrylate, with a focus on its application in the development of advanced drug delivery systems. This document covers its fundamental chemical properties, detailed synthesis and polymerization protocols, and the formulation of OMA-based nanoparticles. Furthermore, it delves into the cellular interactions of these nanoparticles, including uptake mechanisms and potential immunological signaling pathways.

Core Properties of this compound

This compound is a hydrophobic monomer that can be polymerized to form materials with a range of properties suitable for biomedical applications. Its long alkyl chain imparts significant hydrophobicity, making it an ideal candidate for the encapsulation of lipophilic drugs.

| Property | Value | References |

| CAS Number | 112-08-3, 32360-05-7 | [1][2][3][4] |

| Molecular Formula | C22H42O2 | [2] |

| Molecular Weight | 338.57 g/mol | [5][2] |

| Appearance | White waxy solid with a musty odor | [2] |

| Solubility in Water | Insoluble | [2] |

| Boiling Point | 414 °C | [2][3] |

| Density | 0.86 g/cm³ (at 25 °C) | [2] |

Synthesis and Polymerization of this compound

The synthesis of OMA monomer and its subsequent polymerization are critical steps in the development of OMA-based drug delivery systems. The following protocols outline standard laboratory procedures for these processes.

Experimental Protocols

1. Synthesis of this compound (OMA) Monomer

This protocol describes the esterification of methacrylic acid with octadecanol.

-

Materials:

-

Octadecanol

-

Methyl methacrylate (MMA) (in excess)

-

Sulfuric acid (catalyst)

-

Hydroquinone (inhibitor)

-

Methanol (for purification)

-

-

Procedure:

-

In a round-bottom flask equipped with a condenser, combine octadecanol and methyl methacrylate in a 1:2 molar ratio.[6]

-

Add sulfuric acid (0.5 mol %) as a catalyst and hydroquinone (3 wt % relative to MMA) as a polymerization inhibitor.[6]

-

Heat the mixture to 90°C and stir for 18 hours.[6]

-

After the reaction, remove the unreacted MMA under reduced pressure.

-

Purify the product by precipitating it in an excess of methanol to remove unreacted octadecanol and hydroquinone.[6]

-

The resulting product is the this compound monomer.

-

2. Free-Radical Polymerization of this compound (Homopolymer)

This protocol details the synthesis of poly(this compound) (POMA).

-

Materials:

-

This compound (OMA) monomer

-

Toluene (solvent)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (for precipitation)

-

-

Procedure:

-

Dissolve the OMA monomer in toluene in a two-necked round-bottom flask equipped with a condenser and a nitrogen inlet.

-

Add AIBN (1 mol %) as the initiator.[6]

-

Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 5 hours.[6]

-

Terminate the polymerization by pouring the reaction mixture into cold methanol, which will precipitate the polymer.[6]

-

Further purify the polymer by redissolving it in a suitable solvent (e.g., chloroform) and re-precipitating it in methanol.

-

Dry the purified poly(this compound) under vacuum until a constant weight is achieved.[6]

-

Formulation of this compound-Based Nanoparticles for Drug Delivery

The hydrophobic nature of POMA makes it suitable for forming the core of nanoparticles, which can encapsulate lipophilic drugs. A common method for preparing these nanoparticles is nanoprecipitation.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

-

Materials:

-

Poly(this compound) (POMA) or a POMA-containing copolymer

-

Hydrophobic drug

-

A water-miscible organic solvent (e.g., acetone, tetrahydrofuran)

-

Deionized water

-

(Optional) A surfactant or stabilizer

-

-

Procedure:

-

Dissolve a specific amount of the POMA polymer and the hydrophobic drug in the organic solvent.

-

In a separate container, place a larger volume of deionized water, optionally containing a surfactant to improve nanoparticle stability.

-

Under vigorous stirring, add the organic solution dropwise to the aqueous phase.

-

The rapid diffusion of the organic solvent into the water causes the polymer to precipitate, forming drug-loaded nanoparticles.

-

Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

-

The resulting aqueous suspension contains the drug-loaded OMA-based nanoparticles.

-

Cellular Interactions and Signaling Pathways

The interaction of nanoparticles with cells is a critical determinant of their therapeutic efficacy. This section explores the cellular uptake mechanisms of polymeric nanoparticles and potential immunological signaling pathways that may be activated.

Cellular Uptake and Intracellular Trafficking

The entry of nanoparticles into cells is a complex process, primarily mediated by endocytosis. The physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry, play a crucial role in determining the specific uptake pathway.

-

Endocytic Pathways: Common mechanisms for nanoparticle internalization include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

-

Intracellular Fate: Following endocytosis, nanoparticles are typically trafficked to early endosomes, which then mature into late endosomes and eventually fuse with lysosomes. The acidic environment of the lysosome can be leveraged to trigger the release of the encapsulated drug.

Immunological Signaling Pathways

The interaction of nanoparticles with immune cells can trigger various signaling pathways, leading to an immune response. While specific data for this compound is limited, studies on other polymeric nanoparticles suggest potential involvement of innate immune recognition pathways.

-

NLRP3 Inflammasome Activation: Some nanoparticles have been shown to activate the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system.[7][8][9][10][11] Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. The hydrophobicity of the nanoparticle core has been suggested as a factor that can contribute to this activation.[7][9]

-

Toll-Like Receptor (TLR) Signaling: Toll-like receptors are a class of proteins that recognize pathogen-associated molecular patterns. Some nanoparticles have been shown to interact with TLRs, potentially initiating a signaling cascade that results in the production of inflammatory cytokines.[12][13]

Conclusion

This compound is a versatile monomer for the development of polymeric nanoparticles for drug delivery. Its hydrophobic nature is well-suited for encapsulating lipophilic drugs, and established protocols allow for its synthesis and formulation into nanoparticles with controlled properties. Understanding the interactions of these nanoparticles with cells, including their uptake mechanisms and potential to activate immune signaling pathways, is crucial for the design of safe and effective nanomedicines. Further research is needed to fully elucidate the specific signaling cascades initiated by this compound-based nanoparticles to optimize their therapeutic potential.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(32360-05-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | CAS#:112-08-3 | Chemsrc [chemsrc.com]

- 4. ECHA CHEM [chem.echa.europa.eu]

- 5. This compound [webbook.nist.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nanotechnology-based targeted regulation of NLRP3 Inflammasome: therapeutic strategies and clinical application prospects in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Core-hydrophobicity of supramolecular nanoparticles induces NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NLRP3 Inflammasome Activation Induced by Engineered Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Metal Oxide Nanoparticles on Toll-Like Receptor mRNAs in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Free-Radical Polymerization of Octadecyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free-radical polymerization of octadecyl methacrylate (ODMA), a process of significant interest for the synthesis of polymers with applications in drug delivery, material science, and as additives in various formulations. This document details the reaction kinetics, experimental protocols, and characterization of the resulting poly(this compound) (PODMA). Quantitative data from various studies are summarized for comparative analysis, and detailed methodologies are provided to ensure reproducibility. Visual diagrams of the polymerization mechanism and a typical experimental workflow are included to facilitate understanding.

Introduction

Poly(this compound) (PODMA) is a hydrophobic polymer characterized by its long alkyl side chains, which impart unique physical and chemical properties. These properties, such as a low glass transition temperature and a defined melting point, make it a valuable material for applications requiring controlled release, surface modification, and viscosity modulation. Free-radical polymerization is a common and versatile method for synthesizing PODMA, offering a straightforward approach to achieving high molecular weight polymers. This guide will delve into the core principles and practical aspects of this polymerization technique for ODMA.

Reaction Mechanism and Kinetics

The free-radical polymerization of this compound proceeds via the classical three stages: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of a radical initiator, typically an azo compound like azobisisobutyronitrile (AIBN) or a peroxide, to generate primary free radicals (R•). These highly reactive species then attack the vinyl bond of an ODMA monomer, forming an initiated monomer radical.

Propagation: The newly formed monomer radical adds to another ODMA monomer, propagating the polymer chain. This step is repeated, leading to the rapid growth of the polymer backbone. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the solvent.

Termination: The growth of the polymer chain is terminated by the reaction of two growing polymer radicals. This can occur through two primary mechanisms: combination, where two radicals combine to form a single polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. For methacrylates, termination at higher temperatures is predominantly by disproportionation.

The overall rate of polymerization is dependent on the concentrations of the monomer and the initiator. Generally, the rate of polymerization is directly proportional to the monomer concentration and the square root of the initiator concentration. The molecular weight of the resulting polymer is inversely proportional to the initiator concentration; a higher initiator concentration leads to a greater number of polymer chains being initiated, resulting in lower molecular weight polymers.[1][2]

Experimental Protocols

This section provides a detailed methodology for the free-radical polymerization of ODMA, including monomer purification, the polymerization reaction, and polymer purification.

Materials

-

This compound (ODMA) monomer

-

Toluene (or other suitable solvent)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (non-solvent for precipitation)

-

Chloroform (solvent for purification)

-

Nitrogen gas (for inert atmosphere)

Monomer Purification (Optional but Recommended)

To remove inhibitors and any impurities, ODMA monomer can be purified by passing it through a column of basic alumina.

Polymerization Procedure

-

In a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve the desired amount of ODMA monomer in toluene.

-

Purge the solution with nitrogen gas for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Under a continuous nitrogen flow, heat the reaction mixture to the desired temperature (typically 70-80 °C) using a controlled temperature bath.

-

In a separate vial, dissolve the calculated amount of AIBN initiator in a small amount of toluene.

-

Once the reaction mixture has reached the set temperature, inject the initiator solution into the flask.

-

Allow the reaction to proceed for a predetermined time (e.g., 5-24 hours) under constant stirring and a nitrogen atmosphere. The solution will become more viscous as the polymerization progresses.

Polymer Purification

-

After the reaction is complete, cool the polymer solution to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

-

The white, solid PODMA will precipitate out of the solution.

-

Isolate the polymer by filtration.

-

To further purify the polymer, re-dissolve it in a minimal amount of a good solvent, such as chloroform, and re-precipitate it in methanol.

-

Repeat the dissolution-precipitation cycle 2-3 times to ensure the removal of unreacted monomer and initiator fragments.

-

Dry the purified polymer in a vacuum oven at a temperature below its melting point (e.g., 30 °C) until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data obtained from the free-radical polymerization of ODMA. It is important to note that these values can vary depending on the specific reaction conditions.

Table 1: Typical Reaction Conditions for Free-Radical Polymerization of ODMA

| Parameter | Value | Reference |

| Monomer | This compound (ODMA) | [3] |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | [3][4] |

| Solvent | Toluene | [3][4] |

| Reaction Temperature | 70 °C | [3][4] |

| Initiator Concentration | 1 mol% (relative to monomer) | [3] |

| Reaction Time | 5 hours | [3] |

Table 2: Molecular Weight and Polydispersity of Poly(this compound) (PODMA)

| Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Polymerization Method | Reference |

| 14,732 | 11,655 | 1.264 | Free Radical (Homopolymer) | [3] |

| - | ~170,000 | - | GPC analysis | [5] |

Note: The data from reference[3] appears to have an inconsistency where Mn is greater than Mw. This is likely a typographical error in the source material. The PDI value is calculated from the provided numbers.

Table 3: Thermal Properties of Poly(this compound) (PODMA)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | -100 °C | [6] |

| Melting Temperature (Tm) | 36 °C | [6][7] |

Mandatory Visualizations

Reaction Pathway

Caption: Free-radical polymerization mechanism of ODMA.

Experimental Workflow

Caption: Workflow for PODMA synthesis and characterization.

Characterization of Poly(this compound)

The synthesized PODMA should be characterized to determine its molecular weight, molecular weight distribution, chemical structure, and thermal properties.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to ensure complete removal of the monomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The disappearance of the C=C stretching vibration from the monomer at around 1640 cm⁻¹ and the presence of the characteristic ester carbonyl peak at approximately 1726 cm⁻¹ confirm the polymerization.[3]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).

Conclusion

Free-radical polymerization is an effective and straightforward method for the synthesis of poly(this compound). By controlling the reaction conditions, such as initiator concentration and temperature, the molecular weight and other properties of the resulting polymer can be tailored for specific applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with or developing applications for this versatile polymer. The provided diagrams offer a clear visual representation of the chemical process and experimental procedures, aiding in the practical implementation of this synthetic route.

References

Introduction to Octadecyl Methacrylate and the Importance of Purification

An In-depth Technical Guide to the Purification of Octadecyl Methacrylate (ODMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques for purifying this compound (ODMA) monomer. Ensuring high purity of ODMA is critical for the successful synthesis of well-defined polymers used in a variety of advanced applications, including drug delivery systems, biomedical devices, and specialty coatings. This document details common impurities, purification methodologies, experimental protocols, and methods for assessing purity.

This compound (ODMA), also known as stearyl methacrylate, is a long-chain alkyl methacrylate monomer. It is a waxy solid at room temperature, valued for the hydrophobicity and flexibility it imparts to polymers. In pharmaceutical and biomedical research, polymers derived from ODMA are utilized in applications such as the formulation of nanoparticles, microparticles, and implantable devices for controlled drug release.

Commercial ODMA is typically supplied with inhibitors to prevent spontaneous polymerization during transport and storage. The presence of these inhibitors, along with other potential impurities from the manufacturing process, can interfere with polymerization kinetics, alter the physicochemical properties of the resulting polymers, and introduce cytotoxic components into biomedical formulations. Therefore, robust purification of the monomer is a prerequisite for reproducible and controlled polymerization.

Common Impurities in Commercial this compound

Technical-grade ODMA may contain several types of impurities that can adversely affect polymerization and final product performance:

-

Polymerization Inhibitors: These are added intentionally to stabilize the monomer. Common inhibitors include:

-

Hydroquinone (HQ)

-

Monomethyl ether of hydroquinone (MEHQ)

-

Typical concentrations range from 100 to 1000 ppm.

-

-

Unreacted Starting Materials: Depending on the synthesis route (e.g., esterification of methacrylic acid or transesterification of methyl methacrylate with octadecanol), impurities may include:

-

Methacrylic acid

-

Octadecanol (stearyl alcohol)

-

Methyl methacrylate [1]

-

-

By-products: Side reactions during synthesis can lead to the formation of various by-products.

-

Oligomers and Polymers: Premature polymerization can result in the presence of low molecular weight ODMA oligomers.

-

Water: Moisture can be present in the monomer.

Purification Techniques for this compound

Several methods can be employed to purify ODMA. The choice of technique depends on the nature of the impurities, the required final purity, and the scale of the purification.

Overview of Purification Methods

| Purification Technique | Principle | Key Advantages | Key Disadvantages |

| Washing with Alkaline Solution | Acidic inhibitors (like MEHQ and HQ) are deprotonated by a base (e.g., NaOH) to form water-soluble salts, which are then extracted into the aqueous phase.[2] | Simple, rapid, and effective for removing acidic inhibitors. | Does not remove non-acidic impurities; may introduce water into the monomer, requiring a subsequent drying step. |

| Column Chromatography | The monomer is passed through a column packed with a solid adsorbent (e.g., activated alumina or silica gel). Inhibitors and other polar impurities are retained on the stationary phase, while the purified monomer elutes.[3] | Highly effective for removing a broad range of polar impurities, including inhibitors and methacrylic acid. | Can be slow for large quantities; requires solvents for column packing and elution; potential for monomer polymerization on the column. |

| Recrystallization | The waxy solid ODMA is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The pure monomer crystallizes out, leaving impurities dissolved in the mother liquor.[4] | Can achieve very high purity; effective at removing a wide range of impurities. | Yield can be lower than other methods; requires careful selection of a suitable solvent; can be time-consuming. |

| Vacuum Distillation | The monomer is heated under reduced pressure, causing it to boil at a lower temperature. The purified monomer vapor is then condensed and collected, leaving non-volatile impurities behind.[5] | Effective for separating the monomer from non-volatile impurities like polymers, oligomers, and salts. | Requires specialized equipment (vacuum pump, distillation apparatus); risk of thermal polymerization if not properly controlled; not effective for impurities with similar boiling points. |

Quantitative Comparison of Purification Techniques

The following table summarizes the expected performance of each purification technique for ODMA. The values are based on typical outcomes for methacrylate purification, as specific comparative data for ODMA is limited in the literature.

| Parameter | Washing with 5% NaOH | Column Chromatography (Basic Alumina) | Recrystallization | Vacuum Distillation |

| Final Purity | > 98% | > 99.5% | > 99.8% | > 99.5% |

| Typical Yield | > 95% | 85-95% | 70-90% | 80-90% |

| Inhibitor Removal (MEHQ/HQ) | Good (to < 100 ppm) | Excellent (to < 10 ppm) | Excellent (to < 10 ppm) | Excellent (inhibitor is non-volatile) |

| Removal of Other Impurities | Poor (only acidic impurities) | Good (polar impurities) | Good (impurities with different solubility) | Good (non-volatile impurities) |

Experimental Protocols

Safety Precaution: this compound can be a skin and eye irritant.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Purified monomers are highly reactive and should be used immediately or stored at low temperatures in the dark, often with a minimal amount of inhibitor added back if storage is for an extended period.

Protocol for Washing with Alkaline Solution

This method is suitable for the rapid removal of acidic inhibitors.

Materials:

-

This compound (technical grade)

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or diethyl ether

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Melt the ODMA monomer by warming it to approximately 35-40 °C.

-

Dissolve the molten ODMA in an equal volume of hexane or diethyl ether in a separatory funnel.

-

Add an equal volume of 5% NaOH solution to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.

-

Drain and discard the aqueous layer.

-

Repeat the washing step (steps 3-6) two more times with fresh 5% NaOH solution.

-

Wash the organic layer with an equal volume of saturated NaCl solution to remove residual NaOH and water.

-

Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

-

Add anhydrous MgSO₄ or Na₂SO₄ to the organic solution to dry it. Swirl the flask and let it stand for 15-20 minutes.

-

Filter the solution to remove the drying agent.

-

Remove the solvent (hexane or diethyl ether) using a rotary evaporator to obtain the purified ODMA.

Protocol for Column Chromatography

This method is effective for removing inhibitors and other polar impurities.

Materials:

-

This compound (technical grade)

-

Activated basic alumina (or neutral alumina)[7]

-

Hexane

-

Glass chromatography column

-

Glass wool or fritted disc

-

Collection flasks

Procedure:

-

Prepare a slurry of basic alumina in hexane.

-

Plug the bottom of the chromatography column with glass wool or ensure the fritted disc is in place.

-

Pour the alumina slurry into the column and allow the hexane to drain, gently tapping the column to ensure even packing. Do not let the column run dry.

-

Melt the ODMA monomer and dissolve it in a minimal amount of hexane.

-

Carefully load the ODMA solution onto the top of the alumina column.

-

Elute the purified ODMA from the column using hexane as the mobile phase. The inhibitor will remain adsorbed at the top of the column.

-

Collect the eluent in fractions and monitor the purity of the fractions using a suitable analytical technique (e.g., TLC or GC).

-

Combine the pure fractions and remove the hexane using a rotary evaporator.

Protocol for Recrystallization

Recrystallization can provide very high-purity ODMA. The key is to find a suitable solvent or solvent system. Methanol or ethanol are good starting points for long-chain alkyl methacrylates.[1]

Materials:

-

This compound (technical grade)

-

Methanol (or another suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the impure ODMA in an Erlenmeyer flask.

-

Add a small amount of methanol and heat the mixture on a hot plate while stirring until the ODMA dissolves completely. Add more methanol in small portions as needed to fully dissolve the solid at the boiling point of the solvent. Avoid adding excess solvent to maximize the yield.

-

If there are any insoluble impurities, perform a hot filtration.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Protocol for Vacuum Distillation

This method is suitable for separating ODMA from non-volatile impurities.

Materials:

-

This compound (technical grade)

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Set up the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Place the impure ODMA in the distillation flask.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

Slowly apply the vacuum.

-

Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

-

The ODMA will begin to boil at a reduced temperature. Collect the distilled monomer in the receiving flask. The boiling point will depend on the pressure; for example, at very low pressures (e.g., <1 mmHg), the boiling point will be significantly lower than its atmospheric boiling point of ~200 °C at 4 mmHg.[8]

-

Continue the distillation until most of the monomer has been collected, leaving the non-volatile impurities in the distillation flask.

-

Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Purity Assessment

After purification, it is essential to assess the purity of the ODMA monomer. Several analytical techniques can be employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to quantify the purity of ODMA and identify residual impurities.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate ODMA from its impurities. A UV detector can be used to quantify the inhibitor concentration, while a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used for other non-chromophoric impurities.[11]

-

Quantitative ¹H Nuclear Magnetic Resonance (qHNMR): qHNMR is an excellent primary method for determining the absolute purity of organic compounds without the need for a standard of the analyte itself. By integrating the signals of the ODMA protons against a certified internal standard of known concentration, the purity can be accurately determined.[12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the methacrylate functional groups and the absence of certain impurities, although it is not a quantitative technique for purity assessment.

Visualizing the Workflows

Workflow for Purification by Washing

Caption: Workflow for the purification of ODMA by washing with an alkaline solution.

Workflow for Purification by Column Chromatography

Caption: Workflow for the purification of ODMA using column chromatography.

Logical Relationship of Purification Choices

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mt.com [mt.com]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. This compound(32360-05-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | CAS#:112-08-3 | Chemsrc [chemsrc.com]

- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. researchgate.net [researchgate.net]

Solubility of Poly(octadecyl methacrylate) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of poly(octadecyl methacrylate) (PODMA) in various organic solvents. Understanding the solubility of PODMA is critical for its application in diverse fields, including as a viscosity index improver, pour point depressant in lubricating oils, and in the formulation of drug delivery systems.[1] This document outlines the theoretical framework governing polymer solubility, presents available qualitative and semi-quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the factors influencing the dissolution process.

Theoretical Principles of Polymer Solubility

The dissolution of a polymer is a thermodynamically governed process, primarily influenced by the change in Gibbs free energy of mixing (ΔG_m). For dissolution to occur spontaneously, ΔG_m must be negative. The Flory-Huggins theory is a fundamental model describing the thermodynamics of polymer solutions. The key parameter in this theory is the Flory-Huggins interaction parameter (χ), which represents the degree of interaction between the polymer and the solvent. A smaller χ value (typically < 0.5) indicates better solubility.

A more practical and widely used approach for predicting polymer solubility is the use of solubility parameters, based on the principle of "like dissolves like." The most common are the Hildebrand and Hansen solubility parameters.

Hansen Solubility Parameters (HSP): The total Hildebrand solubility parameter (δt) can be divided into three components representing different intermolecular forces:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

The overall Hansen solubility parameter is calculated as: δt² = δD² + δP² + δH²

For a polymer to dissolve in a solvent, their respective Hansen solubility parameters should be similar. The difference in HSP between a polymer and a solvent can be used to predict solubility.[2][3]

Solubility Data for Poly(this compound) (PODMA)

Table 1: Qualitative Solubility of Poly(this compound)

| Solvent Classification | Solvents | Reference |

| Good Solvents | Benzene, Methyl Ethyl Ketone (MEK), Tetrahydrofuran (THF), Toluene | [4] |

| Potential Solvent | Dimethyl Sulfoxide (DMSO) | [5] |

| Solvent for Synthesis | Toluene | [1] |

Table 2: Hansen Solubility Parameters for Poly(this compound)

| Parameter | Value (MPa½) | Reference |

| Total Solubility Parameter (δt) | 17.19 | [N/A] |

Note: Another source reports a solubility parameter of 7.8, but the units are not specified. The value of 17.19 MPa½ is cited from the Polymer Handbook for "Poly(methacrylic acid), stearyl ester," which is synonymous with PODMA.

The long octadecyl side chain of PODMA imparts a significant non-polar character to the polymer, which explains its good solubility in non-polar and moderately polar solvents like toluene and THF. The solubility of poly(n-alkyl methacrylate)s in hydrocarbons generally increases with the length of the alkyl side chain.

Factors Influencing PODMA Solubility

The solubility of poly(this compound) is a multifactorial property influenced by the characteristics of both the polymer and the solvent, as well as by external conditions. The following diagram illustrates the key relationships governing the dissolution of PODMA in an organic solvent.

Caption: Key factors influencing PODMA solubility.

Experimental Protocols for Determining Solubility

Standardized experimental protocols are essential for obtaining reliable and reproducible solubility data. The following sections describe common methods that can be adapted for determining the solubility of PODMA.

Materials and Equipment

-

Poly(this compound) (powder or solid form)

-

A range of organic solvents of analytical grade

-

Analytical balance

-

Vortex mixer

-

Shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Oven for drying

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.

Workflow Diagram:

Caption: Shake-flask method workflow.

Detailed Steps:

-

Preparation: Add an excess amount of PODMA to a glass vial containing a known volume of the test solvent. The presence of undissolved polymer at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved polymer to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Determine the concentration of PODMA in the aliquot. This can be done by:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining polymer residue.

-

Spectroscopic/Chromatographic Methods: If PODMA has a suitable chromophore or can be derivatized, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used for quantification against a calibration curve.

-

High-Throughput Screening (HTS) for Qualitative Solubility

For rapid screening of multiple solvents, a miniaturized HTS approach can be employed.

-

Preparation: Dispense a small, fixed amount of PODMA into the wells of a microplate.

-

Solvent Addition: Add a fixed volume of different test solvents to each well.

-

Mixing: Agitate the microplate for a set period at a controlled temperature.

-

Visual Assessment: Visually inspect each well for the presence of undissolved polymer. The results can be scored qualitatively (e.g., soluble, partially soluble, insoluble).

Conclusion

The solubility of poly(this compound) is a key parameter for its successful application in various industrial and pharmaceutical formulations. While quantitative data remains sparse, a sound understanding of the theoretical principles and the qualitative behavior of PODMA in different organic solvents provides a strong foundation for formulation development. The use of Hansen solubility parameters can aid in the rational selection of solvents. For precise formulation work, it is highly recommended to determine the solubility of the specific PODMA grade under the intended conditions of use, employing standardized experimental protocols such as the shake-flask method. This guide provides the necessary theoretical background and practical methodologies to support researchers and professionals in their work with this versatile polymer.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. hansen-solubility.com [hansen-solubility.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. POLY(this compound) CAS#: 25639-21-8 [m.chemicalbook.com]

- 5. POLY(this compound) | Others 15 | 25639-21-8 | Invivochem [invivochem.com]

Thermal properties of poly(octadecyl methacrylate)

An In-depth Technical Guide to the Thermal Properties of Poly(octadecyl methacrylate)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(this compound), commonly known as PODMA, is a comb-like polymer characterized by a flexible methacrylate backbone and long, crystalline octadecyl side chains. This unique architecture imparts distinct thermal properties that are of significant interest in various advanced applications, including as phase change materials (PCMs) for thermal energy storage, in drug delivery systems, and as viscosity modifiers for lubricating oils. The thermal behavior of PODMA is dominated by the melting transition of its crystalline side chains and the glass transition of its amorphous backbone. This guide provides a comprehensive overview of the key thermal properties of PODMA, detailed experimental protocols for their characterization, and a summary of quantitative data from the literature.

Core Thermal Properties of PODMA

The primary thermal transitions of PODMA are its glass transition temperature (Tg) and its melting temperature (Tm). The Tg corresponds to the transition of the amorphous polymer backbone from a rigid, glassy state to a more flexible, rubbery state. The Tm is associated with the melting of the ordered, crystalline domains formed by the long octadecyl side chains.

Quantitative Data Summary

The thermal properties of poly(this compound) have been characterized across multiple studies. The following tables summarize the key quantitative data reported in the literature.

Table 1: Glass Transition and Melting Temperatures

| Property | Value | Notes |

| Glass Transition Temperature (Tg) | -100 °C | This is the most frequently cited value for the glass transition of the polymer backbone.[1][2][3][4][5] |

| -85 °C | Determined in a specific study, noted as being higher than previously reported values.[2] | |

| Melting Temperature (Tm) | 36 - 37.7 °C | Represents the melting of the crystalline octadecyl side chains.[1][3][4][6][7] |

| 21.3 - 21.8 °C | Reported for poly(ethylene oxide)-block-poly(this compound) (PEO-b-PODMA) copolymers, indicating the influence of the block structure.[8][9] |

Table 2: Thermal Stability and Enthalpy

| Property | Value | Notes |

| Thermal Decomposition Temperature (Td) | Stable up to 230 °C | Determined by Thermogravimetric Analysis (TGA), indicating good thermal stability for applications below this temperature.[6][10] |

| Latent Heat of Melting (ΔHm) | 62 J/g | This value quantifies the energy storage capacity associated with the side-chain melting transition.[6] |

Experimental Protocols for Thermal Analysis

The characterization of PODMA's thermal properties predominantly relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of these transitions.[11][12]

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's measurement cell.[13][15] The reference pan allows for the measurement of differential heat flow.[15]

-

Purge the cell with a constant flow of inert gas, such as nitrogen, to prevent oxidative degradation during the experiment.

-

-

Thermal Program:

-

To erase any prior thermal history, first heat the sample to a temperature well above its melting point (e.g., 120 °C) at a controlled rate.[1][4]

-

Hold the sample at this temperature for a short period (e.g., 2 minutes) to ensure complete melting.[1]

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition (e.g., -50 °C).[1]

-

Finally, heat the sample again at a controlled rate (e.g., 10 °C/min) to the upper temperature limit.[1][8]

-

-

Data Analysis:

-

The thermal transitions are analyzed from the data collected during the second heating scan.[8]

-

The glass transition (Tg) is identified as a step-like change in the heat flow curve.[12]

-

The melting transition (Tm) is observed as an endothermic peak, where the peak maximum is typically taken as the melting temperature.[12][14]

-

The latent heat of melting (ΔHm) is calculated by integrating the area under the melting peak.[15]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16][17] It is primarily used to evaluate the thermal stability and decomposition profile of a polymer.[16][18]

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Position the crucible containing the sample on the instrument's high-precision microbalance, which is located inside a programmable furnace.[16]

-

Establish a controlled atmosphere by purging the furnace with a gas at a constant flow rate (e.g., 50-60 mL/min).[1][4][19] An inert atmosphere (e.g., nitrogen) is typically used to study thermal decomposition (pyrolysis), while an oxidative atmosphere (e.g., air) is used to study oxidative degradation.[16]

-

-

Thermal Program:

-

Data Analysis:

-

The instrument records the sample mass as a function of temperature, generating a TGA curve (mass % vs. temperature).

-

The onset of decomposition is the temperature at which significant mass loss begins.

-

The thermal decomposition temperature (Td) is often reported as the temperature at which a specific amount of mass loss (e.g., 5%) has occurred.[1][4]

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates for multi-step degradation processes.[16]

-

Visualization of Experimental Workflow

The logical flow for the comprehensive thermal characterization of poly(this compound) is depicted below. This workflow outlines the path from sample preparation to the final determination of key thermal properties using both DSC and TGA.

References

- 1. Poly(alkanoyl isosorbide methacrylate)s: From Amorphous to Semicrystalline and Liquid Crystalline Biobased Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. POLY(this compound) CAS#: 25639-21-8 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chegg.com [chegg.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. kbfi.ee [kbfi.ee]

- 8. kar.kent.ac.uk [kar.kent.ac.uk]

- 9. Controlling the Functionality of Block Copolymer Bicontinuous Nanospheres - Kent Academic Repository [kar.kent.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 14. Video: Differential Scanning Calorimetry of Polymers [jove.com]

- 15. pslc.ws [pslc.ws]

- 16. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. epfl.ch [epfl.ch]

- 18. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]

- 19. 2.6. Thermogravimetric Analysis (TGA) [bio-protocol.org]

Spectroscopic Analysis of Octadecyl Methacrylate: A Technical Guide to FTIR and NMR Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of octadecyl methacrylate (ODMA), a long-chain alkyl methacrylate monomer crucial in the synthesis of various polymers. Its applications span from pour point depressants in lubricating oils to components in drug delivery systems and dental materials.[1][2][3] Accurate characterization of ODMA is paramount for ensuring the quality and performance of these materials. This document details the principles and experimental protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data for the structural elucidation of this monomer.

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the molecule is generated. For this compound, FTIR is instrumental in confirming the presence of key functional groups such as the ester carbonyl (C=O), the carbon-carbon double bond (C=C) of the methacrylate group, and the long alkyl (C-H) chain.

Key FTIR Absorption Bands for this compound

The FTIR spectrum of ODMA is characterized by several distinct absorption bands. The most significant of these are summarized in the table below. The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms the successful esterification of methacrylic acid with octadecanol.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| 2920 - 2850 | C-H Asymmetric & Symmetric Stretch | Alkyl Chain (-CH₂, -CH₃) | [1][2] |

| 1726 - 1734 | C=O Stretch | Ester Carbonyl | [1][2] |

| 1636 - 1640 | C=C Stretch | Methacrylate Double Bond | [1][4] |

| 1240 - 1269 | C-O Stretch (asymmetric) | Ester Linkage | [1] |

| 1151 - 1168 | C-O Stretch (symmetric) | Ester Linkage | [1][2] |

Experimental Protocol for FTIR Analysis

A standard procedure for obtaining the FTIR spectrum of this compound is as follows:

-

Sample Preparation: As ODMA is a liquid or low-melting solid at room temperature, the sample can be analyzed directly. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates or KBr pellet is collected.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is commonly collected over a range of 4000 to 400 cm⁻¹.[2]

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Baseline correction and other processing may be applied as needed.

Experimental Workflow for FTIR Analysis

Caption: Experimental workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are essential for the unambiguous structural confirmation of ODMA, allowing for the identification and quantification of different proton and carbon environments within the molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For ODMA, key signals correspond to the vinyl protons of the methacrylate group, the protons of the ester's alkoxy group, and the long alkyl chain.

2.1.1. ¹H NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Reference |

| ~6.1 & ~5.5 | Singlet (s) | 2H total | Vinyl protons (=CH₂) | [5] |

| ~4.0 - 4.4 | Triplet (t) | 2H | Methylene (-OCH₂) | [1] |

| ~1.9 | Singlet (s) | 3H | Methyl on double bond (-C(CH₃)=) | [5] |

| ~1.26 | Broad Singlet | ~30H | Methylene chain (-(CH₂)₁₅-) | [1] |

| ~0.89 | Triplet (t) | 3H | Terminal methyl (-CH₃) | [1] |

Note: Chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. Although only about 1.1% of carbon is the NMR-active ¹³C isotope, this technique provides invaluable structural information.

2.2.1. ¹³C NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Reference |

| ~167 | Ester Carbonyl (C=O) | [6][7] |

| ~136 | Quaternary Vinyl Carbon (-C(CH₃)=) | [6][7] |

| ~125 | Methylene Vinyl Carbon (=CH₂) | [6][7] |

| ~65 | Methylene Carbon (-OCH₂) | [6] |

| ~32 - 22 | Methylene Chain Carbons (-(CH₂)₁₆-) | [6][7] |

| ~18 | Methyl Carbon on double bond (-C(CH₃)=) | [6][8] |

| ~14 | Terminal Methyl Carbon (-CH₃) | [6][7] |

Note: Chemical shifts can vary slightly depending on the solvent used.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.[9] Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a vial.[9][10] Ensure the sample is fully dissolved; gentle vortexing can be applied. Transfer the solution to a 5 mm NMR tube.[9]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 16-64) are collected to achieve a good signal-to-noise ratio.[9] For ¹³C NMR, a greater number of scans is required due to the low natural abundance of ¹³C. Proton-decoupled mode is standard for ¹³C NMR to produce singlets for each unique carbon.

-

Data Processing: The acquired data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Experimental Workflow for NMR Analysis

Caption: Experimental workflow for NMR analysis of this compound.

Integrated Spectroscopic Analysis

The combination of FTIR and NMR spectroscopy provides a comprehensive and confirmatory analysis of the chemical structure of this compound. The logical flow of this integrated approach ensures a high degree of confidence in the material's identity and purity.

Caption: Logical relationship of integrated spectroscopic analysis for ODMA.

By systematically applying these spectroscopic techniques, researchers and professionals can effectively verify the molecular structure of this compound, ensuring its suitability for polymerization and other applications in advanced material and pharmaceutical development.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(112-08-3) 1H NMR [m.chemicalbook.com]

- 6. This compound(112-08-3) 13C NMR spectrum [chemicalbook.com]

- 7. compoundchem.com [compoundchem.com]

- 8. auremn.org [auremn.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Crystalline Structure of Poly(octadecyl methacrylate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of poly(octadecyl methacrylate) (PODMA), a comb-like polymer of significant interest in various fields, including drug delivery, due to its unique thermal and structural properties. This document details the hierarchical structure of PODMA, from the molecular arrangement of its side chains to its macroscopic morphology, and provides detailed experimental protocols for its synthesis and characterization.

Introduction to the Crystalline Nature of PODMA

Poly(this compound) is a polymer characterized by a flexible methacrylate backbone with long n-octadecyl side chains. The crystallization of PODMA is primarily driven by the packing of these long alkyl side chains, which organize into ordered structures, while the main polymer backbone typically remains in an amorphous state.[1] This unique architecture gives rise to a semicrystalline material with a distinct lamellar structure, where crystalline and amorphous domains alternate. The physical properties of PODMA, such as its melting temperature and mechanical strength, are intrinsically linked to this crystalline organization.

The crystalline domains are formed by the hexagonal packing of the octadecyl side chains, a common feature in comb-like polymers with long n-alkyl side chains.[2] This self-assembly into ordered nanostructures makes PODMA a material of interest for applications requiring controlled release, thermal energy storage, and surface modification.

Hierarchical Crystalline Structure

The crystalline structure of PODMA can be understood at multiple length scales:

-

Molecular Level (Side-Chain Packing): The primary crystalline unit is formed by the parallel arrangement of the C18 alkyl side chains. Wide-angle X-ray diffraction (WAXD) studies have shown that these side chains pack into a hexagonal lattice. This is characterized by a strong diffraction peak corresponding to a d-spacing of approximately 0.416 nm, which is indicative of the distance between adjacent alkyl chains in the hexagonal rotator phase.[3]

-